2-(Oxetan-3-yloxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

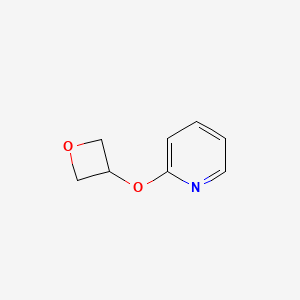

2-(Oxetan-3-yloxy)pyridine is an organic compound that features a pyridine ring substituted with an oxetane moiety The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures to form oxetane . This oxetane can then be reacted with a pyridine derivative under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions:

Oxidation: Peroxy acids can be used for the oxidation of the oxetane ring.

Reduction: Hydrogenation catalysts can be employed for the reduction of the pyridine ring.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can yield various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Oxetan-3-yloxy)pyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(Oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyridine ring can participate in various binding interactions with enzymes and receptors, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

- 2-bromo-5-(oxetan-3-yloxy)pyridine

- 2-bromo-3-(oxetan-3-yloxy)pyridine

Comparison: 2-(Oxetan-3-yloxy)pyridine is unique due to the specific positioning of the oxetane ring on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to similar compounds, this compound may exhibit different chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

2-(Oxetan-3-yloxy)pyridine is a compound that features a pyridine ring substituted with an oxetane moiety. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry. The following sections will explore its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with oxetane-containing reagents. The general synthetic pathway can be summarized as follows:

- Preparation of Oxetane Derivative : The oxetane ring is synthesized through cyclization reactions involving appropriate precursors.

- Nucleophilic Substitution : The prepared oxetane is then subjected to nucleophilic substitution with a pyridine derivative, leading to the formation of this compound.

This synthetic route allows for the modification of both the oxetane and pyridine components, enabling the exploration of various derivatives with enhanced biological activities.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential anti-inflammatory and analgesic properties. Notable findings include:

- Anti-inflammatory Activity : Research indicates that derivatives of pyridine, including this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

- Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of eicosanoid biosynthesis, where the inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the pyridine and oxetane rings for enhancing biological activity:

| Substituent | Effect on Activity |

|---|---|

| Bromine at 4-position | Enhances reactivity and binding affinity |

| Hydroxyl groups | Increase solubility and bioavailability |

| Alkyl substitutions | Influence lipophilicity and membrane permeability |

These modifications can lead to improved efficacy and selectivity for specific molecular targets.

Case Studies

- In Vivo Studies : In animal models, compounds similar to this compound have demonstrated efficacy in reducing inflammation induced by carrageenan and formalin. The ED50 values for these compounds were reported to be significantly lower than those for traditional NSAIDs, indicating a promising therapeutic profile .

- Target Identification : Interaction studies using molecular docking have suggested that this compound may bind effectively to various inflammatory mediators, modulating their activity. This aspect is crucial for understanding its potential in treating chronic inflammatory diseases.

Eigenschaften

IUPAC Name |

2-(oxetan-3-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-4-9-8(3-1)11-7-5-10-6-7/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSDOUDNEQXVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.